molecular formula C11H12O3 B14004217 (E)-Methyl 2-(2-methoxyvinyl)benzoate

(E)-Methyl 2-(2-methoxyvinyl)benzoate

Cat. No.: B14004217
M. Wt: 192.21 g/mol
InChI Key: GEEDYXVLYAFVAT-BQYQJAHWSA-N
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Description

(E)-Methyl 2-(2-methoxyvinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methoxyvinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-methoxyvinyl)benzoate typically involves the esterification of 2-(2-methoxyvinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-methoxyvinyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitrobenzoates or sulfonated benzoates.

Scientific Research Applications

(E)-Methyl 2-(2-methoxyvinyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-methoxyvinyl)benzoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This leads to the formation of the corresponding acid and alcohol, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar structure but lacks the methoxyvinyl group.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a methoxyvinyl group.

    Propyl benzoate: Similar ester with a propyl group.

Uniqueness

(E)-Methyl 2-(2-methoxyvinyl)benzoate is unique due to the presence of the methoxyvinyl group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-[(E)-2-methoxyethenyl]benzoate

InChI

InChI=1S/C11H12O3/c1-13-8-7-9-5-3-4-6-10(9)11(12)14-2/h3-8H,1-2H3/b8-7+

InChI Key

GEEDYXVLYAFVAT-BQYQJAHWSA-N

Isomeric SMILES

CO/C=C/C1=CC=CC=C1C(=O)OC

Canonical SMILES

COC=CC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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